Cas no 1070881-42-3 ((E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole)

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core linked to a thiophene moiety via a vinyl bridge. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The conjugated system enhances its potential as a building block for optoelectronic materials, while the presence of both nitrogen and sulfur heteroatoms allows for diverse functionalization. Its rigid, planar geometry may also facilitate applications in coordination chemistry or as a ligand in catalytic systems. The compound's stability and synthetic accessibility further support its utility in medicinal chemistry for the development of novel bioactive molecules.
(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole structure
1070881-42-3 structure
商品名:(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole
CAS番号:1070881-42-3
MF:C9H8N2S
メガワット:176.24
MDL:MFCD00104346
CID:5065696
PubChem ID:5714038

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole
    • 1H-Pyrazole, 3-[(1E)-2-(2-thienyl)ethenyl]-
    • 3-[(E)-2-(thiophen-2-yl)ethenyl]-2H-pyrazole
    • Terevalefim
    • GLXC-26914
    • 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole
    • 1070881-42-3
    • Terevalefim (USAN/INN)
    • 5-[(E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole
    • ANG3777
    • MS-22944
    • Terevalefim [USAN]
    • Terevalefim [USAN:INN]
    • GTPL11997
    • 3-[2-(2-thienyl)ethenyl]-1H-Pyrazole
    • GG91UXK2M5
    • HY-137455
    • ANG-3777
    • BB3
    • BB-3
    • Refanalin
    • E80357
    • Terevalefim [INN]
    • 5-((E)-2-thiophen-2-ylethenyl)-1H-pyrazole
    • D12287
    • 500128-99-4
    • SNV-003
    • 5-((E)-2-Thiophen-2-yl-vinyl)-lh-pyrazole
    • 1H-Pyrazole, 3-((1E)-2-(2-thienyl)ethenyl)-
    • SCHEMBL1225335
    • CHEMBL4650326
    • SCHEMBL10149623
    • EN300-18541705
    • UNII-GG91UXK2M5
    • (e)-5-(2-(thiophen-2-yl)vinyl)-1h-pyrazole
    • TEREVALEFIM [WHO-DD]
    • DA-58410
    • CS-0138662
    • WHO 11458
    • EN300-7830322
    • AKOS040755926
    • 5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole
    • MDL: MFCD00104346
    • インチ: 1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
    • InChIKey: FOHWAQGURRYJFK-ONEGZZNKSA-N
    • ほほえんだ: N1C=CC(/C=C/C2SC=CC=2)=N1

計算された属性

  • せいみつぶんしりょう: 176.04081944g/mol
  • どういたいしつりょう: 176.04081944g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18541705-5.0g
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole
1070881-42-3
5.0g
$7238.0 2023-07-09
ChemScence
CS-0138662-5mg
Terevalefim
1070881-42-3 99.75%
5mg
$150.0 2022-04-28
MedChemExpress
HY-137455-25mg
Terevalefim
1070881-42-3 99.75%
25mg
¥4000 2024-04-21
Enamine
EN300-18541705-1.0g
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole
1070881-42-3
1.0g
$2496.0 2023-07-09
ChemScence
CS-0138662-100mg
Terevalefim
1070881-42-3 99.75%
100mg
$1650.0 2022-04-28
Enamine
EN300-18541705-0.1g
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole
1070881-42-3
0.1g
$2197.0 2023-07-09
Enamine
EN300-18541705-10.0g
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole
1070881-42-3
10.0g
$10732.0 2023-07-09
MedChemExpress
HY-137455-50mg
Terevalefim
1070881-42-3 99.75%
50mg
¥6400 2024-04-21
Enamine
EN300-7830322-5.0g
5-[(E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole
1070881-42-3 95.0%
5.0g
$6546.0 2025-02-22
Enamine
EN300-18541705-0.25g
5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole
1070881-42-3
0.25g
$2297.0 2023-07-09

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole 関連文献

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazoleに関する追加情報

Introduction to (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole (CAS No. 1070881-42-3)

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole, a compound with the CAS number 1070881-42-3, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a conjugated system that includes both pyrazole and thiophene rings, making it a versatile scaffold for the development of novel bioactive molecules. The structural arrangement of this compound allows for unique electronic and steric properties, which are highly valued in the design of drugs targeting various biological pathways.

The compound's molecular structure consists of a pyrazole core substituted with a vinyl group that is further linked to a thiophen-2-yl moiety. This specific configuration imparts significant reactivity and binding potential, making it an attractive candidate for further chemical modifications and functionalization. The presence of the thiophene ring enhances the compound's solubility in both polar and non-polar solvents, facilitating its use in diverse experimental settings.

In recent years, there has been growing interest in exploring the pharmacological properties of (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole due to its potential applications in treating inflammatory diseases, cancer, and infectious disorders. The pyrazole ring is well-known for its role as a pharmacophore in many therapeutic agents, while the thiophene moiety contributes to the molecule's ability to interact with biological targets in a highly specific manner.

Current research has highlighted the compound's efficacy as an anti-inflammatory agent. Studies have demonstrated that derivatives of (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly promising for the development of novel treatments for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Additionally, the compound has shown potential in oncology research. Preclinical studies have indicated that certain analogs of (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. The ability to selectively target cancer cells while minimizing toxicity to healthy tissues makes this compound an intriguing candidate for further development into an anticancer therapeutic.

The synthesis of (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, are commonly employed to construct the conjugated system efficiently. These methods ensure high yields and purity, which are crucial for subsequent biological evaluations.

Computational studies have also played a vital role in understanding the structural and electronic properties of (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole. Molecular modeling techniques have been used to predict binding affinities with various biological targets, helping researchers design more effective derivatives with enhanced pharmacological activity. These computational approaches complement experimental work by providing insights into how structural modifications can influence biological function.

In conclusion, (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole represents a promising scaffold for drug discovery with significant potential in treating inflammatory diseases and cancer. Its unique structural features, combined with its favorable physicochemical properties, make it an ideal candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.

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